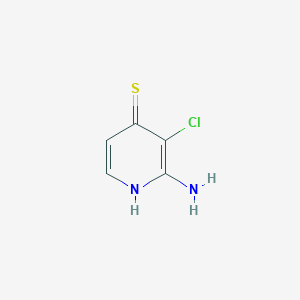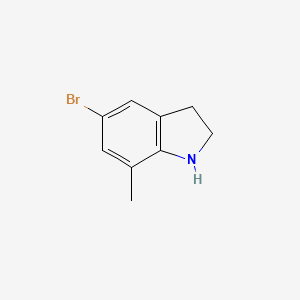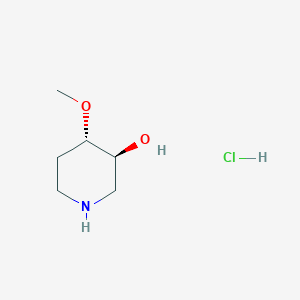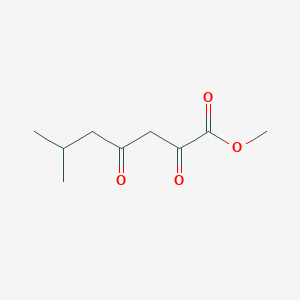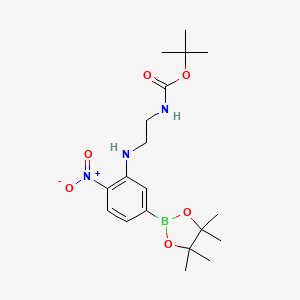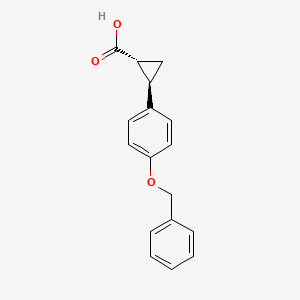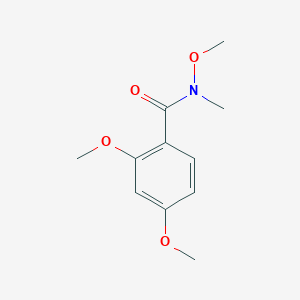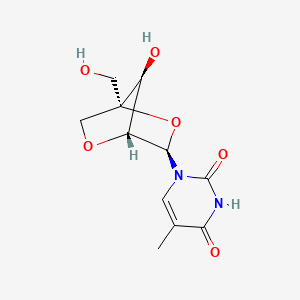![molecular formula C15H17NO B3114977 {2-[3-(2-Aminoethyl)phenyl]phenyl}methanol CAS No. 2060028-00-2](/img/structure/B3114977.png)
{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol
説明
“{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol”, also known as BAM, is a chemical compound used in various scientific experiments. It is a derivative of the parent compound, an alkane with the same number of carbon atoms .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, it’s worth noting that organochalcogen compounds have attracted interest for their promising pharmacological and biological activities .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 227.3 g/mol. The compound is a derivative of the parent compound, an alkane with the same number of carbon atoms .
科学的研究の応用
Catalysis and Synthesis
In the study by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives, which are structurally related to "{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol", were used in aza-Piancatelli rearrangement reactions. This process enabled the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. The methodology demonstrated high selectivity, good yields, and faster reaction times (Reddy et al., 2012).
Reaction Mechanisms
The research by Anga et al. (2014) involved the synthesis and structural analysis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone and its conversion to the corresponding alcohol. This study provides insights into the reaction mechanisms and the stabilization energy of intermolecular hydrogen bonding, which is relevant to the chemistry of phenylmethanol derivatives (Anga et al., 2014).
Material Chemistry
In a study by Tetteh et al. (2018), the electronic spectra of various ortho-substituted phenols, including 2-aminophenol which is structurally similar to "this compound", were investigated. This research offers insights into the solvatochromic behavior of phenols in different solvents, highlighting the impact of substituents on electron distribution (Tetteh et al., 2018).
Organocatalysis
A study by Lu et al. (2008) described the use of (1R,3S,4S)-2-Azanorbornyl-3-methanol as a catalyst in the enantioselective epoxidation of α,β-enones. This showcases the application of methanol derivatives in asymmetric synthesis, relevant to the field of organocatalysis (Lu et al., 2008).
Biochemistry and Membrane Studies
Nguyen et al. (2019) explored the effects of methanol on lipid dynamics using 1,2-dimyristoyl-sn-glycero-3-phosphocholine. This study is crucial for understanding the role of solvents like methanol in membrane biochemistry and protein-lipid interactions (Nguyen et al., 2019).
作用機序
Target of Action
Similar compounds such as phenethylamine have been found to interact with human receptors like htaar1 . These receptors play a crucial role in regulating monoamine neurotransmission .
Mode of Action
Phenethylamine, a compound with a similar structure, regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission .
Pharmacokinetics
It’s worth noting that similar compounds like phenethylamine are primarily metabolized by mao-b and other enzymes . This metabolism significantly affects the bioavailability of the compound .
Result of Action
Similar compounds like phenethylamine have been found to act as a central nervous system stimulant in humans .
特性
IUPAC Name |
[2-[3-(2-aminoethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-9-8-12-4-3-6-13(10-12)15-7-2-1-5-14(15)11-17/h1-7,10,17H,8-9,11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRTRWJVUEZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC(=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




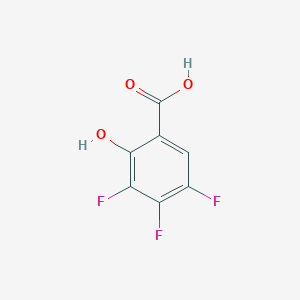
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)
